4-Ethynylpyridine hydrochloride

Description

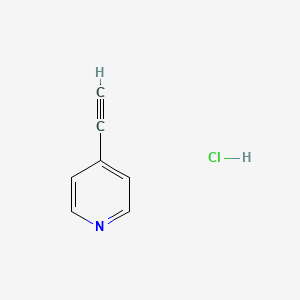

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethynylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N.ClH/c1-2-7-3-5-8-6-4-7;/h1,3-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBZWZGIZHLUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584183 | |

| Record name | 4-Ethynylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-29-1 | |

| Record name | 4-Ethynylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

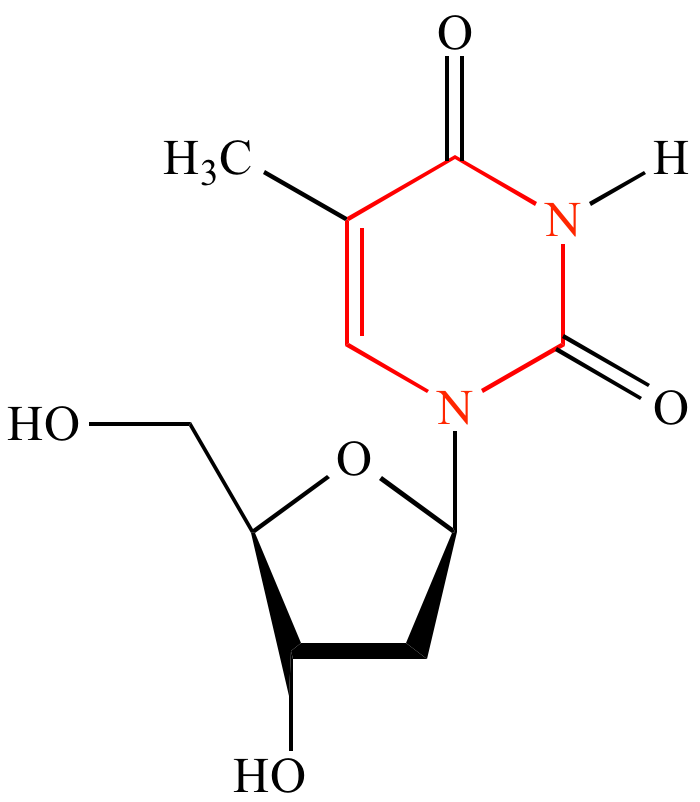

Foundational & Exploratory

A Technical Guide to 4-Ethynylpyridine Hydrochloride (CAS 352530-29-1): Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary: 4-Ethynylpyridine hydrochloride is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, materials science, and ligand synthesis. Its unique structure, featuring a pyridine ring for coordination and hydrogen bonding, combined with a reactive terminal alkyne for carbon-carbon bond formation, makes it an invaluable intermediate. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying its use in a variety of synthetic applications. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, core reactivity, and key applications, offering researchers and drug development professionals a comprehensive resource for leveraging this potent molecule.

Introduction to a Versatile Heterocyclic Building Block

The pyridine scaffold is a cornerstone of pharmaceutical development, present in numerous blockbuster drugs due to its ability to engage in critical biological interactions and impart favorable pharmacokinetic properties.[1] 4-Ethynylpyridine hydrochloride (CAS 352530-29-1) emerges as a particularly valuable derivative, offering a dual-functionality platform for constructing complex molecular architectures.[1] It combines the foundational pyridine core with a highly versatile ethynyl group, providing a reactive handle for diverse coupling chemistries.[1] This guide delves into the technical specifics of this compound, illuminating its role as a key intermediate in the synthesis of novel therapeutics and advanced materials.[1][2]

Physicochemical Properties and Characterization

4-Ethynylpyridine hydrochloride is typically a white to yellow or brown crystalline solid.[2][3] The protonation of the pyridine nitrogen to form the hydrochloride salt significantly increases its solubility in water and other polar solvents compared to its free base form, a crucial attribute for many reaction setups.[2]

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 352530-29-1 | [2][4] |

| Molecular Formula | C₇H₆ClN (or C₇H₅N · HCl) | [4] |

| Molecular Weight | 139.58 g/mol | [4] |

| Appearance | Yellow to brown crystalline powder | [3][5] |

| Melting Point | ~150 °C (with decomposition) | [6] |

| Purity | Typically ≥96-97% | [1][4] |

| Solubility | Soluble in water | [2] |

| InChI Key | KFBZWZGIZHLUBX-UHFFFAOYSA-N | [3] |

Characterization of 4-Ethynylpyridine hydrochloride is standardly performed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.[3][7] Argentometric titration can also be employed to verify the hydrochloride salt content.[3]

Synthesis and Manufacturing

This compound is not known to occur naturally and is produced exclusively via synthetic routes.[2] The industrial preparation is a robust two-step process that begins with a palladium-catalyzed cross-coupling reaction, followed by salt formation.

Causality Behind the Synthesis:

-

Sonogashira Coupling: The formation of the carbon-carbon bond between the pyridine ring and the ethynyl group is most efficiently achieved using the Sonogashira coupling. This reaction is highly reliable for coupling terminal alkynes with aryl halides (like 4-bromopyridine) and is catalyzed by a combination of palladium and copper(I) salts.[2][8]

-

Acidification to Hydrochloride Salt: The resulting 4-ethynylpyridine free base is then treated with hydrogen chloride. This step is critical as it converts the basic pyridine into its hydrochloride salt, which is a more stable, less volatile solid with enhanced solubility in polar protic solvents, making it easier to handle, store, and use in subsequent aqueous or alcoholic reaction media.[2]

Core Reactivity and Mechanistic Insights

The synthetic utility of 4-Ethynylpyridine hydrochloride stems from the distinct reactivity of its two functional components: the pyridine nitrogen and the terminal alkyne.

-

The Pyridine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor, a base, and, crucially, a ligand for coordinating with metal ions. This property is exploited in the synthesis of various metallic complexes and metal-organic frameworks.[1][6][9]

-

The Terminal Alkyne: This is the primary site of reactivity for building molecular complexity.

-

Sonogashira Coupling: As a terminal alkyne, it readily participates in palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides, enabling the extension of conjugated systems.[1] This is a foundational reaction for this building block.

-

Click Chemistry (CuAAC): The alkyne is a perfect substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[4][10] This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazole rings, which are stable and valuable linkers in drug discovery.

-

Dimerization/Polymerization: Under appropriate conditions (e.g., Glaser coupling), the alkyne can undergo homocoupling to form diynes like 1,4-di(pyridine-4-yl)buta-1,3-diyne.[6] It also serves as a monomer for the synthesis of conjugated polyacetylenes.[11][12]

-

Key Applications in Research and Development

Drug Discovery and Medicinal Chemistry

4-Ethynylpyridine hydrochloride is a pivotal intermediate for synthesizing complex organic molecules with therapeutic potential.[1] Its application spans a wide array of drug classes, from central nervous system (CNS) agents to antivirals and anticancer compounds.[1] For instance, it is used in the preparation of alkynyl platinum(II) compounds investigated for their anticancer properties.[1] Specific published examples of its use include the synthesis of Tröger's base derived bis(pyridyl) ligands, substituted tetrahydropyrones via click chemistry, and various BINOL-based ligands.[6]

Materials Science and Optoelectronics

The ability of the 4-ethynylpyridine unit to form extended π-conjugated systems makes it a valuable monomer in materials science. It serves as a precursor in the synthesis of conjugated polymers and polyacetylenes, which are explored for their applications in optoelectronic devices.[2][11][13] The nitrogen atom in the pyridine ring can also be used to tune the electronic properties of these materials or to facilitate their assembly into ordered structures.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol describes a representative Sonogashira coupling reaction between 4-Ethynylpyridine hydrochloride and an aryl bromide.

Causality and Self-Validation:

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the palladium(0) active catalyst and oxidative homocoupling of the alkyne.

-

Catalyst System: A palladium source (e.g., Pd(PPh₃)₄) is the primary catalyst for the cross-coupling cycle. A copper(I) salt (e.g., CuI) is a crucial co-catalyst that forms a copper-acetylide intermediate, which then transmetalates with the palladium center, accelerating the reaction.[8]

-

Base: An amine base (e.g., triethylamine, Et₃N) is required to neutralize the HBr and HCl generated during the reaction and to deprotonate the terminal alkyne, facilitating its reaction with the copper co-catalyst.

-

Validation: Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent (typically the aryl bromide) and the appearance of a new, less polar spot (the product) indicates reaction completion. The final product structure is confirmed by NMR and MS.

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 4-Ethynylpyridine hydrochloride (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed solvent (e.g., a mixture of THF and Et₃N, 2:1 v/v).[14]

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) until TLC or LC-MS analysis indicates the consumption of the starting material.[14]

-

Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure cross-coupled product.[15]

Safety, Handling, and Storage

4-Ethynylpyridine hydrochloride is classified as an irritant and requires careful handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also hygroscopic.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[17]

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong bases.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][17] For long-term stability, storage under an inert atmosphere is recommended.

Conclusion

4-Ethynylpyridine hydrochloride stands out as a high-value, versatile chemical intermediate. Its strategic combination of a ligating pyridine ring and a reactive alkyne terminus provides chemists with a powerful tool for the synthesis of a diverse range of functional molecules. From creating novel drug candidates through Sonogashira and click chemistry reactions to building advanced conjugated polymers for materials science, its applications are both broad and impactful. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

Subramanyam, S., & Blumstein, A. (1991). Conjugated ionic polyacetylenes. 3. Polymerization of ethynylpyridinium salts. Macromolecules. Retrieved from [Link]

-

Subramanyam, S., Blumstein, A., & Li, K. P. (1992). Conjugated ionic polyacetylenes. 4. Polymerization of ethynylpyridines with bromine. Macromolecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction. Retrieved from [Link]

-

ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

-

Oak Ridge National Laboratory. (2014). Conjugated polymers with m-pyridine linkages: Synthesis, photophysics, solution structure and film morphology. Retrieved from [Link]

-

SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

National Institutes of Health. (2022). π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 428490010 [thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Ethynylpyridine Hydrochloride | 352530-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-Ethynylpyridine hydrochloride | 352530-29-1 [chemicalbook.com]

- 7. 4-Ethynylpyridine hydrochloride(352530-29-1) 1H NMR spectrum [chemicalbook.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. 4-Ethynylpyridine HCl | CymitQuimica [cymitquimica.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. impact.ornl.gov [impact.ornl.gov]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. scispace.com [scispace.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

4-Ethynylpyridine Hydrochloride: A-Technical-Guide-for-Advanced-Synthesis

Abstract

This-document-provides-a-comprehensive-technical-guide-on-4-Ethynylpyridine-hydrochloride-(CAS-352530-29-1),-a-critical-building-block-in-modern-pharmaceutical-and-materials-science-research.-It-delves-into-the-molecule's-structural-attributes,-spectroscopic-profile,-synthesis-methodologies,-and-key-applications,-with-a-focus-on-providing-actionable-insights-for-researchers,-scientists,-and-drug-development-professionals.-The-guide-emphasizes-the-causality-behind-experimental-choices,-presents-validated-protocols,-and-is-grounded-in-authoritative-scientific-literature.

Introduction: The Strategic Importance of 4-Ethynylpyridine Hydrochloride

In the landscape of pharmaceutical synthesis, pyridine derivatives are indispensable scaffolds due to their prevalence in blockbuster drugs and their capacity for diverse biological interactions.[1] 4-Ethynylpyridine hydrochloride emerges as a particularly valuable intermediate, offering a unique combination of a pyridine core and a highly reactive terminal alkyne.[1] This bifunctionality makes it a cornerstone for constructing complex molecular architectures. The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate with metal ions, while the ethynyl group serves as a versatile handle for carbon-carbon bond formation, most notably through Sonogashira coupling and click chemistry reactions.[1]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, distinguishing it from its free base counterpart and facilitating its use in a wider range of reaction conditions.[2] Its application spans the synthesis of anticancer agents, central nervous system (CNS) agents, antivirals, and advanced materials.[1] This guide aims to provide the depth of knowledge required for its effective and strategic utilization in research and development.

Molecular Structure and Physicochemical Properties

4-Ethynylpyridine hydrochloride is a crystalline solid, typically appearing as a yellow to brown powder.[2][3] The presence of the hydrochloride salt significantly influences its physical properties.

Structural Confirmation

The definitive structure of 4-Ethynylpyridine hydrochloride is best understood through a combination of spectroscopic methods and, when available, X-ray crystallography. The key structural features include the pyridine ring, the linear ethynyl (acetylenic) group at the 4-position, and the protonated pyridinium nitrogen with a chloride counter-ion.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 352530-29-1 | |

| Molecular Formula | C₇H₅N · HCl | |

| Molecular Weight | 139.58 g/mol | [4] |

| Appearance | Yellow to brown crystalline powder | [2][3][5] |

| Melting Point | 150 °C (decomposition) | [3] |

| SMILES String | C#Cc1ccncc1.Cl | [6] |

| InChI Key | KFBZWZGIZHLUBX-UHFFFAOYSA-N | [6] |

| Purity (Typical) | ≥95-97% | [1][3][4] |

Spectroscopic Profile

Accurate characterization is paramount for ensuring the identity and purity of the starting material, which is critical for reproducibility in drug discovery.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural verification. While specific shifts can vary slightly based on the solvent and instrument, typical data are available from chemical suppliers and databases.[5][6] The proton spectrum of the free base, 4-ethynylpyridine, is often referenced for comparison.[7]

-

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the key functional groups. The characteristic peaks are the C≡C stretch of the alkyne and the C-H stretch of the terminal alkyne proton.[5][8]

-

Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

While specific, peer-reviewed spectral data for the hydrochloride salt is sparse in the provided search results, chemical suppliers like Thermo Scientific confirm that the NMR and IR spectra are consistent with the expected structure.[5] ChemicalBook provides access to reference spectra for both the hydrochloride salt and the free base.[6][7][8]

Synthesis of 4-Ethynylpyridine: A Comparative Protocol Analysis

The synthesis of the 4-ethynylpyridine core is most commonly achieved via palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction.[2][9] The choice of starting material and specific conditions is a critical decision based on cost, availability, and desired scale. The hydrochloride salt is then typically formed by treating the purified free base with a solution of hydrogen chloride.[2]

The Sonogashira Coupling: The Workhorse Reaction

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, coupling a vinyl or aryl halide with a terminal alkyne.[9][10] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[9]

DOT Diagram: The Catalytic Cycles of the Sonogashira Reaction

Caption: Simplified Sonogashira Catalytic Cycles.

Causality in Protocol Design:

-

Catalyst System : A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.[11] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while copper(I) activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9]

-

Base : An amine base, such as triethylamine or diisopropylamine, is required. Its role is twofold: it neutralizes the HX acid produced during the reaction and facilitates the deprotonation of the terminal alkyne to form the reactive acetylide species.[10]

-

Solvent : Solvents like THF, DMF, or toluene are commonly used, chosen for their ability to dissolve the reactants and catalysts.[12][13]

-

Alkyne Source : Trimethylsilylacetylene (TMSA) is a favored reagent over acetylene gas. It is a liquid, making it easier and safer to handle. The trimethylsilyl (TMS) group acts as a protecting group and is readily removed under mild basic or acidic conditions (e.g., K₂CO₃ in methanol or TBAF).[12]

Field-Proven Synthetic Protocol: Sonogashira Coupling of 4-Iodopyridine

This protocol is adapted from established methodologies for the synthesis of substituted pyridines.[12]

Step 1: Reaction Setup (Inert Atmosphere)

-

To a dry Schlenk flask, add 4-iodopyridine (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

-

Add an anhydrous amine solvent, such as triethylamine or a mixture of THF and triethylamine.

Step 2: Reagent Addition 4. Add trimethylsilylacetylene (1.2-1.5 equiv.) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

Step 3: Reaction Monitoring 5. Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. 6. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 4-iodopyridine is consumed.

Step 4: Workup and Purification of TMS-protected Intermediate 7. Once complete, concentrate the reaction mixture under reduced pressure. 8. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.[12] This removes the amine base and inorganic salts. 9. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Step 5: Deprotection 10. Dissolve the crude TMS-protected product in methanol or THF. 11. Add potassium carbonate (K₂CO₃, ~2.0 equiv.) or a drop of TBAF solution and stir at room temperature for 1-2 hours.[12] The choice of a mild base like K₂CO₃ is to prevent side reactions with the pyridine ring. 12. Monitor the deprotection by TLC until the starting material is consumed.

Step 6: Final Purification and Salt Formation 13. Remove the solvent and purify the crude 4-ethynylpyridine by column chromatography on silica gel. 14. To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of HCl in ether or gaseous HCl until precipitation is complete. 15. Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.

Applications in Drug Discovery and Materials Science

4-Ethynylpyridine hydrochloride is not merely an intermediate; it is an enabling reagent for accessing novel chemical matter with significant therapeutic and material potential.[1]

DOT Diagram: Applications of 4-Ethynylpyridine Hydrochloride

Caption: Key Application Areas.

Medicinal Chemistry Applications

-

Click Chemistry : The terminal alkyne is a perfect handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and irreversible linking of the pyridine scaffold to other molecules containing an azide group, such as biomolecules or other drug fragments.

-

Metabolic Glutamate Receptor (mGluR5) Antagonists : It is used in the preparation of analogs of MPEP (2-methyl-6-(phenylethynyl)pyridine), which are important tools for studying the mGluR5 receptor, a target for various CNS disorders.

-

Anticancer Agents : The molecule serves as a ligand in the synthesis of various metallic complexes, including alkynyl platinum(II) compounds, which are being investigated for their anticancer properties.[1][14]

-

Diverse Scaffolds : It is a precursor for a wide array of complex molecules, including substituted tetrahydropyrones and Tröger's base derived ligands.[14]

Materials Science Applications

-

Ligand Synthesis : 4-Ethynylpyridine hydrochloride is used to create ligands for metallic complexes, such as BINOL-based bis(4-pyridyl) ligands and ligands for diruthenium compounds.[14] These complexes have applications in catalysis and electronic materials.

-

Functional Polymers : The rigid, linear structure of the ethynylpyridine unit makes it an attractive monomer for the synthesis of conjugated polymers and materials with specific electronic or optical properties.

Safety, Handling, and Storage

Proper handling of 4-Ethynylpyridine hydrochloride is essential for laboratory safety.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][15] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [3][15] |

| Personal ProtectiveEquipment (PPE) | Safety glasses (eyeshields), gloves, N95 dust mask. | [16] |

| Storage Conditions | Store refrigerated (0-10°C) under an inert atmosphere. It is light, air, and heat sensitive. | [3][17] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [16][17] |

Self-Validating Safety Protocol:

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[16][17] Ensure eyewash stations and safety showers are readily accessible.[17]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[16][17] For weighing and transferring solids, an N95 dust mask is recommended.

-

Handling : Avoid contact with skin, eyes, and clothing.[16][17] Do not breathe dust.[16] Wash hands thoroughly after handling.[3][17]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials.[3][16][17] The product should be stored under an inert gas like nitrogen or argon to prevent degradation.[3][17]

Conclusion

4-Ethynylpyridine hydrochloride is a potent and versatile chemical tool for advanced synthesis. Its value lies in the strategic combination of a biologically relevant pyridine core with a synthetically malleable alkyne functionality. Understanding its molecular structure, mastering its synthesis via robust methods like the Sonogashira coupling, and appreciating its broad applicability are key to leveraging its full potential in the development of next-generation pharmaceuticals and functional materials. Adherence to rigorous safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.

References

- The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Ethynylpyridine hydrochloride solid, 97. Sigma-Aldrich.

- A Comparative Guide to the Synthesis of 4-Ethynylpyridine: Established Methods vs. a Novel One-Pot Approach. Benchchem.

- SAFETY DATA SHEET - 4-Ethynylpyridine hydrochloride. Fisher Scientific.

- 4-Ethynylpyridine Hydrochloride | 352530-29-1. Tokyo Chemical Industry Co., Ltd.

- 4-Ethynylpyridine hydrochloride(352530-29-1)IR. ChemicalBook.

- 4-Ethynylpyridine hydrochloride(352530-29-1) 1H NMR spectrum. ChemicalBook.

- 4-Ethynylpyridine hydrochloride, 97%. Thermo Scientific Chemicals.

- SAFETY DATA SHEET - 4-Ethynylpyridine hydrochloride. Fisher Scientific.

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- 4-Ethynylpyridine hydrochloride(352530-29-1) wiki. Guidechem.

- 4-Ethynylpyridine(2510-22-7) 1H NMR spectrum. ChemicalBook.

- 4-Ethynylpyridine | 2510-22-7. Tokyo Chemical Industry Co., Ltd.

- 352530-29-1 | 4-Ethynylpyridine hydrochloride. ChemScene.

- 4-Ethynylpyridine hydrochloride | 352530-29-1. ChemicalBook.

- 4-Ethynylpyridine HCl | 352530-29-1. Biosynth.

- Sonogashira coupling. Wikipedia.

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.

- Sonogashira Coupling. Organic Chemistry Portal.

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Ethynylpyridine Hydrochloride | 352530-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Ethynylpyridine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Ethynylpyridine hydrochloride(352530-29-1) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Ethynylpyridine(2510-22-7) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Ethynylpyridine hydrochloride(352530-29-1)IR [chemicalbook.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Ethynylpyridine hydrochloride | 352530-29-1 [chemicalbook.com]

- 15. 4-Ethynylpyridine HCl | 352530-29-1 | FE76157 | Biosynth [biosynth.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Ethynylpyridine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Ethynylpyridine hydrochloride (CAS 352530-29-1), a key building block in pharmaceutical and materials science applications.[1] Understanding the solubility of this compound is critical for its effective use in drug discovery, formulation development, and chemical synthesis. This document details the physicochemical properties governing its solubility, presents qualitative and quantitative data in aqueous and organic systems, and provides a robust, field-tested protocol for experimental solubility determination. The hydrochloride salt form of 4-ethynylpyridine significantly enhances its solubility in polar solvents, a crucial factor for its utility in various applications.[1]

Introduction to 4-Ethynylpyridine Hydrochloride

4-Ethynylpyridine hydrochloride is a white to off-white crystalline solid derivative of pyridine.[1] Its structure, featuring a pyridine ring substituted with an ethynyl group and protonated to form a hydrochloride salt, makes it a versatile intermediate. It is widely used in medicinal chemistry for synthesizing bioactive molecules and receptor ligands and as a precursor for conjugated polymers in materials science.[1] The compound's performance in these applications is fundamentally linked to its solubility, which dictates reaction kinetics, purification strategies, and bioavailability in pharmaceutical contexts.

Core Physicochemical Properties

The solubility of a compound is governed by its intrinsic physicochemical properties. For 4-Ethynylpyridine hydrochloride, the key parameters are summarized below. The salt form dramatically influences these properties compared to its free base, 4-ethynylpyridine.

| Property | Value | Source |

| CAS Number | 352530-29-1 | [2][3][4] |

| Molecular Formula | C₇H₆ClN | [1][2][3] |

| Molecular Weight | 139.58 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 150 °C (decomposes) | [2][5][6] |

| pKa (Predicted, for free base) | 4.16 ± 0.10 | [7][8] |

| LogP (Predicted) | 1.48 | [3] |

Note: The predicted pKa and LogP values are for the free base, 4-ethynylpyridine. The hydrochloride salt is the protonated, more polar form.

Aqueous Solubility Profile

The presence of the hydrochloride salt makes 4-Ethynylpyridine hydrochloride readily soluble in polar solvents, especially water.[1] The protonated pyridine nitrogen allows for strong ion-dipole interactions with water molecules, leading to high aqueous solubility.

pH-Dependent Solubility

The solubility of 4-Ethynylpyridine hydrochloride is highly dependent on pH. The compound exists in equilibrium between its protonated (pyridinium) form and its neutral free base form. The predicted pKa of the conjugate acid (the pyridinium ion) is approximately 4.16.[7][8]

-

Below the pKa (pH < 4.16): The compound is predominantly in its protonated, charged (pyridinium chloride) form, which is highly water-soluble.

-

Above the pKa (pH > 4.16): The equilibrium shifts towards the neutral, less polar free base (4-ethynylpyridine), which has significantly lower water solubility.

This relationship is crucial for applications such as drug delivery, where pH changes in the gastrointestinal tract can affect a compound's dissolution and absorption, and in chemical synthesis for controlling reaction conditions or for purification via pH-driven extraction.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Ethynylpyridine hydrochloride | 352530-29-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS RN 352530-29-1 | Fisher Scientific [fishersci.fi]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-Ethynylpyridine Hydrochloride | 352530-29-1 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 4-Ethynylpyridine | 2510-22-7 [chemicalbook.com]

- 8. 4-Ethynylpyridine CAS#: 2510-22-7 [amp.chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 4-Ethynylpyridine Hydrochloride

Introduction

4-Ethynylpyridine hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the electronic properties of the pyridine ring make it a valuable synthon for the construction of complex molecular architectures, including bioactive molecules and conjugated polymers.[1] The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in a variety of synthetic applications.[1] However, the inherent reactivity of the ethynyl and pyridine moieties necessitates a thorough understanding of the compound's stability to ensure its integrity throughout its lifecycle, from storage to application.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Ethynylpyridine hydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its chemical behavior to ensure the reliability and reproducibility of their experimental outcomes. We will delve into the potential degradation pathways, provide a framework for assessing its stability through forced degradation studies, and offer evidence-based recommendations for optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-Ethynylpyridine hydrochloride is paramount to appreciating its stability profile.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN | [2] |

| Molecular Weight | 139.58 g/mol | [2] |

| Appearance | White to off-white or yellow to brown crystalline powder/solid | [1][3] |

| Melting Point | ~150 °C (with decomposition) | [3] |

| Solubility | Soluble in water | [1] |

Core Principles of Stability for 4-Ethynylpyridine Hydrochloride

The stability of 4-Ethynylpyridine hydrochloride is governed by the intrinsic reactivity of its two key functional motifs: the terminal alkyne (ethynyl group) and the pyridine ring, as well as the nature of the hydrochloride salt.

The Reactivity of the Ethynyl Group

Terminal alkynes are known to be susceptible to a variety of chemical transformations, some of which can be initiated under common storage or experimental conditions.

-

Oxidative Degradation: The carbon-carbon triple bond can be cleaved by strong oxidizing agents.[4][5][6] While gentle oxidation can lead to the formation of α-dicarbonyl compounds, more aggressive conditions, such as those that might be encountered during oxidative stress (e.g., exposure to peroxides or atmospheric oxygen over extended periods), can lead to the cleavage of the triple bond, forming a carboxylic acid and, in the case of a terminal alkyne, ultimately carbon dioxide.[4][7]

-

Polymerization: Terminal alkynes can undergo polymerization, particularly in the presence of transition metals or under conditions of heat and light. This can lead to the formation of a complex mixture of oligomeric and polymeric materials, which would manifest as a discoloration and change in the physical properties of the compound.

The Reactivity of the Pyridine Moiety

The pyridine ring, while aromatic, is not inert. The nitrogen atom introduces a degree of reactivity that is distinct from its carbocyclic analogue, benzene.

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This is a common metabolic pathway for pyridine-containing compounds and can also occur under chemical stress, for instance, in the presence of hydrogen peroxide.[8][9] Studies on other pyridine derivatives, such as 3,4-diaminopyridine, have shown that N-oxidation is a potential degradation pathway under oxidative stress.[8]

-

Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation. Exposure to UV light can lead to ring-opening reactions, ultimately producing smaller, aliphatic molecules.[10]

The Role of the Hydrochloride Salt

The formation of a hydrochloride salt by protonating the pyridine nitrogen has a significant impact on the molecule's stability.

-

Enhanced Stability against Oxidation: The protonation of the nitrogen atom withdraws electron density from the ring and engages the lone pair of electrons in a bond with the proton. This makes the nitrogen less susceptible to oxidation. A study on 3,4-diaminopyridine demonstrated that the hydrochloride salt form is more stable under oxidative stress than the free base.[8]

-

Hygroscopicity: Hydrochloride salts of organic bases are often hygroscopic, meaning they readily absorb moisture from the atmosphere. The presence of water can facilitate hydrolytic degradation pathways or act as a medium for other reactions.

Potential Degradation Pathways: A Mechanistic Overview

Based on the chemical principles outlined above, we can propose several potential degradation pathways for 4-Ethynylpyridine hydrochloride under various stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

Figure 2: Workflow for a forced degradation study of 4-Ethynylpyridine hydrochloride.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of 4-Ethynylpyridine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep one set of samples at room temperature and another at 60°C.

-

Analyze samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep one set of samples at room temperature and another at 60°C.

-

Analyze samples at appropriate time points.

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the samples at room temperature and protected from light.

-

Analyze at appropriate time points.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of solid 4-Ethynylpyridine hydrochloride in a vial and keep it in an oven at 80°C.

-

Solution State: Keep a sealed vial of the stock solution in an oven at 80°C.

-

Analyze samples at appropriate time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [5] * A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Proposed Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

| Parameter | Proposed Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation of polar and non-polar compounds. |

| Mobile Phase A | 0.1% Formic acid in water | Provides good peak shape for the basic pyridine compound. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic modifier for elution. |

| Gradient | A suitable gradient from low to high percentage of Mobile Phase B | To ensure elution of both the polar parent compound and potentially less polar degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | For reproducible retention times. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry | UV for quantification and MS for identification of degradation products. |

Conclusion

4-Ethynylpyridine hydrochloride is a valuable chemical entity whose stability is a critical consideration for its effective use in research and development. This guide has elucidated the key factors influencing its stability, namely its susceptibility to oxidation, photodegradation, and potentially hydrolysis and polymerization. The hydrochloride salt form offers a degree of protection against oxidation of the pyridine nitrogen.

A comprehensive understanding of these degradation pathways, coupled with the implementation of a rigorous forced degradation study as outlined, will enable researchers to develop robust, stability-indicating analytical methods. Adherence to the recommended storage conditions—refrigeration, protection from light, and storage under an inert, dry atmosphere—is paramount to preserving the purity and integrity of 4-Ethynylpyridine hydrochloride. By following the principles and protocols detailed in this guide, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

-

Fiveable. Oxidative Cleavage of Alkynes. [Link]

-

ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Master Organic Chemistry. Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

IOPscience. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). [Link]

-

OpenStax. 9.6 Oxidative Cleavage of Alkynes. [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

MedCrave. Forced Degradation Studies. [Link]

-

PubMed. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. [Link]

-

University of Florida. GENERAL HPLC METHODS. [Link]

-

ResearchGate. High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence. [Link]

-

OAE Publishing Inc. Thermal stability prediction of copolymerized polyimides via an interpretable transfer learning model. [Link]

-

ResearchGate. Is it possible to boil off HCl from pyridinium chloride salts? [Link]

-

PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

YouTube. Acidity, Basicity, and Stability: The Relationship. [Link]

-

PubMed. Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. [Link]

-

ResearchGate. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

-

PubMed. Stability of 5-aminolevulinic Acid in Aqueous Solution. [Link]

-

ResearchGate. Thermal degradation of some ferrocene-containing poly(aryleneethynylene)s. [Link]

-

PubMed. Degradation of 2,2',4,4'-tetrabromodiphenyl ether by Pycnoporus sanguineus in the presence of copper ions. [Link]

-

ResearchGate. Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. [Link]

-

PubMed. Genipin protects against H2O2-induced oxidative damage in retinal pigment epithelial cells by promoting Nrf2 signaling. [Link]

Sources

- 1. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 4-Ethynylpyridine Hydrochloride from 4-Bromopyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Ethynylpyridine hydrochloride, a critical building block in pharmaceutical and materials science research. The primary focus is on the well-established and highly efficient Sonogashira cross-coupling reaction, starting from 4-bromopyridine. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that influence reaction outcomes. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic route.

Introduction: The Significance of 4-Ethynylpyridine Hydrochloride

4-Ethynylpyridine hydrochloride is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of functional molecules.[1] Its structure, featuring a pyridine ring and a terminal alkyne, offers unique opportunities for molecular design. The pyridine moiety provides a site for hydrogen bonding and metal coordination, while the ethynyl group is a reactive handle for carbon-carbon bond formation, most notably in "click" chemistry and further cross-coupling reactions.[2] This dual functionality makes it an invaluable precursor for the development of bioactive molecules, receptor ligands, and conjugated polymers for optoelectronic applications.[1] The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in various reaction conditions.[1]

The Synthetic Strategy: A Two-Step Approach via Sonogashira Coupling

The most prevalent and efficient method for the synthesis of 4-ethynylpyridine from 4-bromopyridine is a two-step process centered around the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between the sp²-hybridized carbon of the pyridine ring and the sp-hybridized carbon of an alkyne.[3][4]

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall workflow for the synthesis of 4-Ethynylpyridine hydrochloride.

In-Depth Mechanistic Insights: The Sonogashira Coupling

The Sonogashira reaction is a powerful tool in organic synthesis for the formation of C(sp²)–C(sp) bonds.[5] It typically employs a palladium catalyst and a copper(I) co-catalyst.[3][6] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

Figure 2: Simplified mechanism of the copper-catalyzed Sonogashira coupling.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-bromopyridine), forming a Pd(II) complex. This is often the rate-determining step.[7]

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the palladium complex.[5][8]

-

Reductive Elimination: The desired product, 4-(trimethylsilylethynyl)pyridine, is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

-

π-Complex Formation: The copper(I) salt reacts with the terminal alkyne (trimethylsilylacetylene) to form a π-alkyne complex. This increases the acidity of the terminal proton.[7]

-

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide.[3][5] This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of 4-ethynylpyridine hydrochloride. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Part A: Sonogashira Coupling of 4-Bromopyridine with Trimethylsilylacetylene

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.), and copper(I) iodide (CuI) (0.04 equiv.).[2]

-

Add a suitable solvent, such as triethylamine (Et₃N) or a mixture of tetrahydrofuran (THF) and Et₃N. The amine serves as both the solvent and the base.

-

-

Reagent Addition:

-

Add trimethylsilylacetylene (1.2 equiv.) dropwise to the reaction mixture at room temperature. The use of a silyl-protected alkyne prevents the undesired homocoupling of the terminal alkyne.[9]

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 4 to 24 hours.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product, 4-(trimethylsilylethynyl)pyridine, by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2]

-

Part B: Deprotection and Hydrochloride Salt Formation

-

Deprotection of the Trimethylsilyl Group:

-

Dissolve the purified 4-(trimethylsilylethynyl)pyridine in a suitable solvent, such as methanol or THF.

-

Add a base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), to the solution.[2]

-

Stir the mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC.

-

-

Isolation of 4-Ethynylpyridine (Free Base):

-

Once the deprotection is complete, remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography to yield 4-ethynylpyridine as a free base.[2]

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified 4-ethynylpyridine in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise.

-

The 4-ethynylpyridine hydrochloride will precipitate as a solid.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.[1]

-

Key Reaction Parameters and Considerations

| Parameter | Recommended Conditions | Rationale and Considerations |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are common and effective catalysts for Sonogashira couplings.[5] The choice may depend on the specific substrate and reaction conditions. |

| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common co-catalyst and significantly increases the reaction rate, allowing for milder conditions.[3][4] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the alkyne in the copper cycle.[6] |

| Solvent | THF, DMF, Acetonitrile | The choice of solvent can influence the solubility of the reactants and the reaction rate. Anhydrous and anaerobic conditions are typically recommended.[6] |

| Temperature | Room temperature to 65 °C | The reaction is often carried out at room temperature, but gentle heating can increase the rate of reaction, especially with less reactive aryl bromides.[3] |

| Protecting Group | Trimethylsilyl (TMS) | The TMS group is used to prevent the homocoupling of the alkyne and is easily removed under mild basic or fluoride-mediated conditions.[9][10] |

Alternative Synthetic Routes

While the Sonogashira coupling is the most widely used method, other approaches for the synthesis of 4-ethynylpyridine exist:

-

Castro-Stephens Coupling: This method involves the reaction of a pre-formed copper(I) acetylide with an aryl halide. It generally requires harsher conditions than the Sonogashira reaction.[2]

-

From 4-Vinylpyridine: An alternative route starts with the more readily available 4-vinylpyridine. This multi-step process typically involves bromination of the vinyl group followed by a double dehydrobromination using a strong base to form the alkyne.[2][11]

Conclusion

The synthesis of 4-ethynylpyridine hydrochloride from 4-bromopyridine via a Sonogashira coupling is a robust and efficient method that provides high yields under relatively mild conditions. A thorough understanding of the reaction mechanism and the role of each component is essential for optimizing the synthesis and achieving the desired product with high purity. This guide provides the necessary theoretical background and practical steps to enable researchers to successfully perform this important transformation in their laboratories.

References

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 12, 2026, from [Link]

-

Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1147–1154. [Link]

-

Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

- Blaser, H. U., & de Meijere, A. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

-

Champness, N. R., et al. (1999). An Improved Preparation of 4‐Ethynylpyridine and Its Application to the Synthesis of Linear Bipyridyl Ligands. ChemInform, 30(39). [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Retrieved from [Link]

-

Novák, Z., et al. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. books.rsc.org [books.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.org [mdpi.org]

- 10. scispace.com [scispace.com]

- 11. An Improved Preparation of 4‐Ethynylpyridine and Its Application to the Synthesis of Linear Bipyridyl Ligands. (1999) | Neil R. Champness [scispace.com]

4-Ethynylpyridine: A Strategic Choice Between Hydrochloride Salt and Free Base

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4-Ethynylpyridine is a cornerstone building block in modern chemical synthesis, prized for its unique structure that marries the coordinating and hydrogen-bonding capabilities of a pyridine ring with the versatile reactivity of a terminal alkyne.[1] This duality makes it an indispensable intermediate in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.[1][2] However, researchers are often faced with a critical choice: to use the stable, crystalline hydrochloride salt or the reactive free base. This decision is far from trivial and has profound implications for storage, handling, solubility, and reaction success. This guide provides an in-depth analysis of both forms, moving beyond simple data sheets to explain the causal relationships between their properties and practical applications. We will explore the "why" behind experimental choices, empowering scientists to harness the full potential of this versatile reagent with precision and confidence.

Part 1: A Tale of Two Forms: Fundamental Physicochemical Properties

The core difference between 4-ethynylpyridine hydrochloride and its free base lies in the protonation state of the pyridine nitrogen atom. This seemingly small modification dramatically alters the molecule's physical and chemical behavior.

The hydrochloride salt exists as a pyridinium cation with a chloride counter-ion.[2] This ionic character makes it a stable, white to off-white crystalline solid that is generally easier to handle and weigh accurately compared to the free base.[2]

Comparative Physicochemical Data

The following table summarizes the key quantitative differences, providing a foundation for understanding the practical implications of choosing one form over the other.

| Property | 4-Ethynylpyridine Hydrochloride | 4-Ethynylpyridine (Free Base) | Rationale for Difference |

| Molecular Formula | C₇H₆ClN[2] | C₇H₅N[3][4][5] | Addition of hydrogen chloride to the pyridine nitrogen. |

| Molecular Weight | 139.58 g/mol [6] | 103.12 g/mol [3][4][5] | The mass of HCl is included in the salt form. |

| Appearance | White to off-white crystalline solid[2] | White to light yellow powder or crystal[5][7] | Ionic salt lattice vs. molecular crystal. |

| Melting Point | ~150 °C (decomposes)[6][8] | ~98 °C[5][7] | The strong ionic interactions in the salt require more energy to overcome than the intermolecular forces in the free base. |

| pKa (of Conjugate Acid) | ~4.16 (Predicted)[5] | N/A | This value represents the acidity of the pyridinium ion. |

| Solubility in Water | Soluble[2] | Sparingly soluble | The ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules. |

| Solubility in Alcohols | Soluble[2] | Soluble | Both forms can interact with polar protic solvents, but the salt is generally more soluble. |

| Solubility in Aprotic Solvents | Sparingly soluble (e.g., THF, Dioxane) | Soluble (e.g., Acetone, THF, Toluene)[5] | The non-polar free base is more compatible with less polar organic solvents. |

Deep Dive into Core Differences

1. Solubility: The Decisive Factor for Reaction Medium

The choice of solvent is dictated by the solubility of the reagents. The hydrochloride salt's ionic nature renders it highly soluble in polar solvents, especially water and alcohols.[2] This is a distinct advantage for reactions conducted in aqueous media or for preparing stock solutions for biological assays.

Conversely, the free base, being a neutral organic molecule, exhibits significantly better solubility in a wider range of aprotic organic solvents such as tetrahydrofuran (THF), ethyl acetate, and toluene.[5] This property is crucial for many standard organic reactions that require anhydrous, non-polar conditions.

2. Stability, Handling, and Storage: A Matter of Practicality

From a practical standpoint, the hydrochloride salt is the superior form for storage and handling. As a non-volatile, crystalline solid, it is less prone to degradation and easier to weigh accurately.[2] It is often supplied with higher purity and has a longer shelf life.[1] However, it can be hygroscopic, meaning it may absorb moisture from the air, so storage in a desiccator or under an inert atmosphere is recommended.[9]

The free base is a less stable solid with a lower melting point.[5][7] It can be more susceptible to polymerization or oxidation, especially if impurities are present. For long-term storage, it is often recommended to keep it in a freezer under an inert atmosphere.[5][10]

3. Reactivity: The Impact of the Pyridine Nitrogen

The protonated nitrogen of the hydrochloride salt is electron-withdrawing, which can slightly modulate the reactivity of the pyridine ring and the alkyne. More importantly, the lone pair of electrons on the nitrogen is unavailable for coordination to metal catalysts or to act as a base.

In the free base, this lone pair is available. This can be a double-edged sword. While it allows the pyridine to act as a ligand in certain catalytic systems, it can also lead to undesired side reactions or catalyst inhibition in others.[11] For instance, in palladium-catalyzed reactions, the pyridine nitrogen can coordinate to the palladium center, potentially affecting the catalytic cycle.

Part 2: From Bench to Application: Experimental Design and Protocols

The theoretical differences discussed above translate directly into practical considerations at the lab bench. The choice between the salt and the free base is a strategic one, often revolving around the specific reaction conditions.

The Strategic Choice for Synthesis

The Sonogashira cross-coupling reaction is a quintessential application for 4-ethynylpyridine, used to form C(sp)-C(sp²) bonds.[11][12] This reaction is almost universally carried out in the presence of an amine base (e.g., triethylamine, diisopropylethylamine).[13] This context provides a perfect example of the nuanced decision-making process.

The Causality Behind the Choice: One might assume the free base is necessary for a Sonogashira reaction. However, the hydrochloride salt is often used directly. Why? Because the amine base required for the catalytic cycle will first neutralize the pyridinium hydrochloride in situ, generating the reactive free base. This makes the stable, easy-to-handle hydrochloride salt a convenient precursor. The key is stoichiometry: at least two equivalents of the amine base are required—one to liberate the free base and another to facilitate the catalytic reaction itself.

Caption: Decision workflow for selecting the appropriate form of 4-ethynylpyridine.

Protocol 1: Sonogashira Coupling Using 4-Ethynylpyridine Hydrochloride In Situ

This protocol details a typical Sonogashira coupling with an aryl bromide, illustrating the in situ generation of the free base. This self-validating system relies on the correct stoichiometry of the base to ensure both neutralization and catalytic turnover.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

4-Ethynylpyridine hydrochloride (1.2 mmol, 1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

-

Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

-

Anhydrous, degassed THF or DMF (5 mL)

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, 4-ethynylpyridine hydrochloride, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere (Nitrogen or Argon).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent via syringe, followed by the triethylamine. Causality Note: Adding at least 2.4 equivalents of TEA is critical. The first 1.2 equivalents neutralize the hydrochloride salt, and the remaining base facilitates the deprotonation of the alkyne in the catalytic cycle.

-

Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Isolation of 4-Ethynylpyridine Free Base

For applications requiring the pure, isolated free base, this protocol provides a standard acid-base extraction method.

Materials:

-

4-Ethynylpyridine hydrochloride (1.0 g)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL)

-

Ethyl acetate or Dichloromethane (~30 mL)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Methodology:

-

Dissolution: Dissolve the 4-ethynylpyridine hydrochloride in a minimal amount of deionized water (~10 mL) in a separatory funnel.

-

Neutralization: Slowly add the saturated NaHCO₃ solution to the funnel. Swirl gently. CO₂ gas will evolve. Continue adding base until the effervescence ceases and the aqueous layer is basic (check with pH paper, pH > 8). Trustworthiness Check: This ensures complete deprotonation of the pyridinium ion to the free base.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). The organic free base will move into the ethyl acetate layer.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The resulting solid or oil is the 4-ethynylpyridine free base. Store immediately under appropriate conditions (cold, inert atmosphere).[5][10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Ethynylpyridine | C7H5N | CID 642801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-Ethynylpyridine | 2510-22-7 [chemicalbook.com]

- 6. 4-Ethynylpyridine HCl | 352530-29-1 | FE76157 | Biosynth [biosynth.com]

- 7. 4-Ethynylpyridine CAS#: 2510-22-7 [amp.chemicalbook.com]

- 8. 4-Ethynylpyridine Hydrochloride | 352530-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. 2510-22-7|4-Ethynylpyridine|BLD Pharm [bldpharm.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. books.rsc.org [books.rsc.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

Introduction: Elucidating Structure Through Magnetic Resonance

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Ethynylpyridine Hydrochloride

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. 4-Ethynylpyridine hydrochloride is a versatile heterocyclic building block, finding application in the synthesis of pharmaceuticals and functional materials.[1] Its structure, comprising a pyridine ring substituted with an ethynyl group and protonated at the nitrogen atom, presents a distinct magnetic environment for its constituent protons. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the definitive, non-destructive technique for confirming its identity, purity, and electronic structure in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-ethynylpyridine hydrochloride. We will dissect the spectrum feature by feature, explaining the underlying principles that govern the chemical shifts, coupling constants, and signal multiplicities. This analysis is grounded in both theoretical principles and practical, field-proven insights to provide researchers with a comprehensive understanding of this important molecule.

The Molecular Structure and Its Protons

To interpret the spectrum, we must first consider the distinct proton environments within the molecule. The formation of the hydrochloride salt involves the protonation of the pyridine nitrogen, which significantly influences the electronic distribution across the aromatic ring.

Caption: Structure of 4-Ethynylpyridine Hydrochloride with labeled protons.

The key proton environments are:

-

H-2 and H-6: The two equivalent protons on the carbons alpha (α) to the protonated nitrogen.

-

H-3 and H-5: The two equivalent protons on the carbons beta (β) to the protonated nitrogen.

-

Ethynyl-H: The terminal proton of the acetylene group.

-

N-H: The proton directly attached to the nitrogen atom (the pyridinium proton).

Dissecting the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of 4-ethynylpyridine hydrochloride is characterized by distinct signals corresponding to these proton environments. The protonation of the pyridine nitrogen is the most critical factor influencing the spectrum. The formal positive charge on the nitrogen atom withdraws electron density from the aromatic ring, causing a significant downfield shift (deshielding) for all ring protons compared to the neutral 4-ethynylpyridine base.[2] This effect is most pronounced for the protons closest to the nitrogen.

Predicted Spectral Data

The following table summarizes the anticipated signals in a typical non-exchanging deuterated solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | > 12.0 (broad) | Singlet (broad) | N/A | 1H |

| H-2, H-6 | 8.5 - 9.0 | Doublet | ~6-7 Hz (³JHH) | 2H |

| H-3, H-5 | 7.5 - 8.0 | Doublet | ~6-7 Hz (³JHH) | 2H |

| Ethynyl-H | 4.0 - 4.5 | Singlet | N/A | 1H |

Analysis of Aromatic Protons (H-2, H-6 and H-3, H-5)

-

Chemical Shift: The protons at the 2 and 6 positions (alpha to the nitrogen) are the most deshielded due to their proximity to the electron-withdrawing N⁺-H group.[2][3] Consequently, their signal appears furthest downfield in the aromatic region. The protons at the 3 and 5 positions are also deshielded, but to a lesser extent, appearing upfield relative to the H-2/H-6 signal. This creates a characteristic AA'BB' system, which often simplifies to a pair of doublets due to the symmetry of the molecule.

-

Multiplicity and Coupling: The H-2/H-6 protons are coupled to their adjacent H-3/H-5 neighbors. This three-bond (³J) coupling results in a doublet. Reciprocally, the H-3/H-5 protons are split by the H-2/H-6 protons, also appearing as a doublet. The magnitude of this ortho-coupling in pyridine rings is typically in the range of 6-10 Hz.[4] Long-range meta (⁴J) or para (⁵J) couplings are generally too small to be resolved in a standard spectrum.

Analysis of the Ethynyl Proton (C≡C-H)

-

Chemical Shift: The acetylenic proton signal typically appears in the range of 2-3 ppm.[5] However, its position can be influenced by the electronic effects of the attached pyridine ring. In this case, the electron-withdrawing nature of the pyridinium ring will likely shift this proton slightly downfield, into the 4.0-4.5 ppm range.

-

Multiplicity: This proton is not adjacent to any other protons, so it appears as a sharp singlet. There is no observable coupling to the aromatic protons four bonds away.

Analysis of the Pyridinium Proton (N-H)

-

Chemical Shift: The proton on the positively charged nitrogen is highly deshielded and acidic. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature.[6] In a solvent like DMSO-d₆, it often appears as a very broad signal significantly downfield, sometimes beyond 12 ppm.

-

Multiplicity and Exchange: In aprotic solvents (e.g., DMSO-d₆, CDCl₃), this proton will appear as a broad singlet. The broadening is due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange. If the spectrum were recorded in D₂O, this acidic proton would rapidly exchange with deuterium, and its signal would disappear. This disappearance upon a "D₂O shake" is a classic method for identifying acidic protons.

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining a reliable and interpretable ¹H NMR spectrum.

Workflow for ¹H NMR Data Acquisition

Caption: Experimental Workflow for ¹H NMR Acquisition.

Step-by-Step Methodology

-

Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is an excellent choice as it readily dissolves the hydrochloride salt and its residual proton signal (quintet at ~2.50 ppm) does not typically overlap with analyte signals.[7] D₂O can also be used, but will result in the exchange and disappearance of the N-H proton signal. CDCl₃ is generally a poor solvent for hydrochloride salts.

-

Sample Preparation:

-

Weigh approximately 5 mg of 4-ethynylpyridine hydrochloride directly into a clean, dry vial.

-

Add ~0.6 mL of DMSO-d₆.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0.00 ppm.

-

Vortex the vial until the solid is completely dissolved.

-

-

NMR Tube Loading:

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the liquid height is sufficient to cover the NMR coil (typically ~4 cm).

-